molecular formula C10H17NO B8410621 (Octahydro-quinolin-1-yl)-methanone

(Octahydro-quinolin-1-yl)-methanone

Cat. No.: B8410621
M. Wt: 167.25 g/mol
InChI Key: GEKISUNTQZGQPY-UHFFFAOYSA-N
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Description

(Octahydro-quinolin-1-yl)-methanone is a bicyclic organic compound featuring a fully saturated quinoline backbone (octahydroquinoline) with a methanone (ketone) group at the 1-position. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS)-related effects . The octahydro saturation of the quinoline ring likely enhances conformational rigidity and influences solubility, stability, and receptor-binding interactions compared to less saturated analogs.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbaldehyde

InChI

InChI=1S/C10H17NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h8-10H,1-7H2

InChI Key

GEKISUNTQZGQPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds are structurally related to (Octahydro-quinolin-1-yl)-methanone and provide critical points of comparison:

Phenyl(1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl)methanone (CAS 89409-15-4)

  • Structure: A tetrahydroquinoline derivative with a phenyl-substituted methanone group.
  • Key Differences: Partial saturation (tetrahydro vs. octahydro) reduces ring rigidity and alters steric effects. The additional phenyl group at the 1-position may enhance lipophilicity but reduce metabolic stability compared to non-phenylated analogs .

((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol (CAS 486-70-4)

  • Structure: A fully saturated quinolizine derivative with a hydroxymethyl group instead of a ketone.

Indole- and Pyrrole-Derived Cannabinoids

  • Structure : Heterocyclic cores (indole/pyrrole) with variable side chains.
  • Key Differences: The absence of a quinoline backbone and the presence of morpholinoethyl or alkyl side chains in cannabinoids highlight divergent pharmacophoric requirements for cannabinoid receptor (CB1) binding .

Physical and Chemical Properties

Property (Octahydro-quinolin-1-yl)-methanone (Inferred) Phenyl(1,5,6,7-tetrahydro-8-quinolinyl)methanone ((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol
Molecular Formula C₁₀H₁₅NO C₂₂H₁₉NO C₁₀H₁₉NO
Molecular Weight ~169.26 g/mol 313.39 g/mol 169.26 g/mol
Key Functional Group Methanone Phenyl-methanone Hydroxymethyl
Solubility Moderate (ketone polarity) Low (high lipophilicity) High (hydroxyl group)

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Group Saturation Bioactivity Insight
(Octahydro-quinolin-1-yl)-methanone Quinoline Methanone Octahydro Potential CNS activity
Phenyl(tetrahydroquinolinyl)methanone Quinoline Phenyl-methanone Tetrahydro High lipophilicity
Octahydro-quinolizine methanol Quinolizine Hydroxymethyl Octahydro Solubility-driven applications

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